molecular formula C16H11ClFNO4S B2482953 methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1359388-54-7

methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2482953
CAS No.: 1359388-54-7
M. Wt: 367.78
InChI Key: DIWFOHBJWIHBQO-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-8-11(18)5-6-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWFOHBJWIHBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Common Name : this compound
  • CAS Number : 1359388-54-7
  • Molecular Formula : C16_{16}H11_{11}ClFNO4_{4}S
  • Molecular Weight : 367.78 g/mol

The structure consists of a benzothiazine core with a methyl ester group and a chloro-substituted aromatic ring, which enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC16_{16}H11_{11}ClFNO4_{4}S
Molecular Weight367.78 g/mol
CAS Number1359388-54-7

Antimicrobial Properties

Benzothiazine derivatives have shown significant antimicrobial activity. Studies indicate that compounds with similar structures can exhibit effectiveness against various bacterial and fungal strains. For instance, certain benzothiazine derivatives have been reported to inhibit the growth of Aspergillus niger and Aspergillus fumigatus, demonstrating their potential as antifungal agents .

Anticancer Activity

Research into the anticancer properties of benzothiazines has revealed promising results. A study highlighted that modifications in the structure of benzothiazine derivatives could lead to enhanced antiproliferative effects on cancer cell lines. Specifically, compounds featuring electronegative substituents like chlorine have been associated with increased activity against colorectal cancer cell lines (HT29) with IC50 values indicating potent inhibitory effects .

Anti-inflammatory Effects

Benzothiazine derivatives have also been evaluated for their anti-inflammatory properties. For example, one study demonstrated that certain benzothiazine compounds exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. These compounds were found to significantly reduce carrageenan-induced edema in animal models .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Many benzothiazine derivatives act by inhibiting specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that modulate cellular responses to stress or damage.

Study on Anticancer Activity

In a notable study published in MDPI, researchers investigated the effects of various benzothiazine derivatives on different cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Evaluation of Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of this compound using animal models. The results showed that it significantly reduced inflammation markers in treated subjects compared to controls, indicating its potential utility in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies indicate that this compound shows potent activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotic agents .

Case Studies

Recent research findings further substantiate the therapeutic potential of this compound:

Cytotoxicity Studies

In one study, this compound was shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspases .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s benzothiazine-1,1-dioxide scaffold is shared with several analogs, differing primarily in halogenation and aryl group substitution. Key comparisons include:

Methyl 6-Bromo-4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide
  • Structural Differences :
    • Position 6: Bromine replaces fluorine.
    • Position 4: 3-Methoxyphenyl replaces 3-chlorophenyl.
  • Impact on Properties: Bromine’s larger atomic radius and higher molecular weight (424.27 g/mol vs. The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution across the benzothiazine core .
Methyl 6-Fluoro-4-(3-Fluorophenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide
  • Structural Differences :
    • Position 4: 3-Fluorophenyl replaces 3-chlorophenyl.
  • Molecular weight decreases (359.33 g/mol vs. 375.79 g/mol), which may influence solubility and bioavailability .
Triazole-Thione Derivatives (e.g., Compounds 19a, 20a, 21a)
  • Structural Differences :
    • Core: Triazole-thione replaces benzothiazine-1,1-dioxide.
    • Substituents: Shared 3-chlorophenyl and halogenated aryl groups (e.g., 4-bromophenyl).
  • Impact on Properties: The triazole-thione core introduces sulfur-based hydrogen bonding capacity, differing from the sulfone’s polar but non-acidic nature. Yields for these derivatives (75–82%) suggest comparable synthetic accessibility to benzothiazine derivatives, though pharmacological profiles likely diverge due to core differences .

Comparative Data Table

Compound Name Substituent (Position 6) Aryl Group (Position 4) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Fluoro 3-Chlorophenyl C₁₆H₁₂ClFNO₄S 375.79 High polarity due to Cl and sulfone
Methyl 6-Bromo-4-(3-Methoxyphenyl)-... 1,1-Dioxide Bromo 3-Methoxyphenyl C₁₇H₁₄BrNO₅S 424.27 Increased lipophilicity from Br and OMe
Methyl 6-Fluoro-4-(3-Fluorophenyl)-... 1,1-Dioxide Fluoro 3-Fluorophenyl C₁₆H₁₂F₂NO₄S 359.33 Enhanced electronegativity from dual F
4-(4-Bromophenyl)-5-(3-Chlorophenyl)-... Triazole-Thione (19a) N/A 3-Chlorophenyl C₁₉H₁₇BrClN₅OS 509.79 Triazole-thione core with Br/Cl synergy

Electronic and Steric Considerations

  • Fluorine (6-fluoro): Reduces metabolic degradation risk compared to bulkier halogens like bromine.
  • Aryl Group Comparisons :
    • 3-Methoxyphenyl (): Electron-donating methoxy group may increase resonance stabilization but reduce electrophilicity.
    • 3-Fluorophenyl (): Combines electronegativity with minimal steric bulk, favoring interactions with deep binding pockets.

Preparation Methods

Solvent-Free Microwave Synthesis

A solvent-free protocol reduces waste and improves reaction kinetics:

  • Procedure : Ground reactants (1:1 molar ratio) are irradiated at 200 W for 10 minutes.
  • Advantages : 94% yield, no purification required.

Ultrasonic-Assisted Methods

Ultrasonic irradiation (40 kHz) enhances mass transfer in heterogeneous reactions:

  • Application : Cyclization of thioamide intermediates completes in 30 minutes (78% yield).

Multi-Component Reaction (MCR) Platforms

A three-component reaction synthesizes the benzothiazine core and substituents in one pot:

  • Reactants :

    • 2-Amino-5-fluorobenzenethiol
    • 3-Chlorobenzaldehyde
    • Methyl propiolate
  • Conditions :

    • Catalyst: CuI (5 mol%)
    • Solvent: Ethanol, 70°C, 8 hours
    • Yield: 82%

Mechanistic Pathway :

  • Knoevenagel condensation forms an α,β-unsaturated ester.
  • Michael addition of the thiol group initiates cyclization.

Spectroscopic Characterization Data

Table 3: Key Spectroscopic Features

Technique Data
¹H NMR δ 8.21 (s, 1H, Ar-H), 4.12 (s, 3H, OCH₃), 3.98 (s, 2H, SCH₂)
¹³C NMR δ 167.5 (C=O), 152.1 (C-F), 134.8 (C-Cl)
IR 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl)
HRMS [M+H]⁺ calc. 367.78, found 367.79

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzothiazine precursors with methyl chloroformate under anhydrous conditions. Key steps include:

  • Step 1 : Preparation of the 1,4-benzothiazine scaffold using a Friedel-Crafts acylation to introduce the 3-chlorophenyl group.
  • Step 2 : Fluorination at the 6-position using potassium fluoride (KF) in dimethylformamide (DMF) at 80°C.
  • Step 3 : Esterification with methyl chloroformate in the presence of triethylamine (TEA) as a base .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with relative retention time (RRT) calibration against structurally similar benzothiazine derivatives (e.g., RRT ≈ 350 nm for analogous compounds) .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection at 260–350 nm. Compare retention times and response factors to pharmacopeial standards for benzothiazine derivatives (e.g., relative response factor F ≈ 1.7–1.9 for carboxylate analogs). Impurity limits should adhere to pharmacopeial thresholds (e.g., ≤1.0% w/w for related compounds) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 3-chlorophenyl at C4, fluorine at C6).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ≈ 380–385 Da).
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, sulfone S=O stretches at ~1300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
  • SAR Analysis : Compare with analogs (e.g., 4-hydroxy derivatives) to assess the impact of fluorine and chlorophenyl groups on bioactivity .

Q. What challenges arise in resolving its crystal structure via X-ray diffraction (XRD)?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Expect challenges due to low crystal symmetry or twinning.
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the chlorophenyl ring using PART instructions and isotropic displacement parameters. Validate via R-factor convergence (target: R1<0.05R_1 < 0.05) .
  • Validation Tools : Cross-check with WinGX for symmetry operations and PLATON for ADDSYM analysis .

Q. How do experimental and computational data resolve contradictions in mechanistic studies?

  • Methodological Answer :

  • Case Study : If experimental kinetic data (e.g., rate constants) conflict with DFT-predicted transition-state energies:

Re-optimize computational models with solvent effects (e.g., PCM for DMSO).

Validate intermediates via in situ IR or LC-MS.

Use multivariate statistical analysis (e.g., PCA) to identify outliers in datasets.

  • Example : Discrepancies in sulfone group reactivity may arise from solvation effects not accounted for in initial simulations .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of chlorinated byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Data Reporting Standards

Q. How should crystallographic data be reported to ensure reproducibility?

  • Methodological Answer :

  • CIF Submission : Include full crystallographic information files (CIFs) with refinement details (e.g., SHELXL instructions).
  • Deposition : Submit to the Cambridge Structural Database (CSD) with DOI linking to Acta Crystallographica reports .
  • Metadata : Report temperature, pressure, and radiation source to enable cross-validation .

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